Home > Products > Screening Compounds P100007 > 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide
5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide -

5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide

Catalog Number: EVT-3883370
CAS Number:
Molecular Formula: C19H15Cl2NO4
Molecular Weight: 392.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-Alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones

Compound Description: This class of compounds act as selective antagonists of the neurokinin-2 (NK2) receptor. They were designed to improve metabolic stability compared to earlier NK2 antagonists. []

Relevance: These compounds share the 3,4-dichlorophenyl moiety with the target compound, 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. []

3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol Derivatives

Compound Description: This series of compounds, including 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles and their 1-acyl derivatives, have shown anti-inflammatory activity. []

Relevance: These compounds and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both incorporate the 3,4-dimethoxyphenyl group within their structure. []

2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole Derivatives

Compound Description: This group of compounds, including 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole and its 2-acylamino derivatives, exhibit anti-inflammatory activity. []

Relevance: These compounds share the 3,4-dimethoxyphenyl structural feature with 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. []

N′-(3,4-Dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide

Compound Description: This compound is a precursor used in the synthesis of 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone. []

Relevance: While not containing the complete 3,4-dimethoxyphenyl group, this molecule possesses a structurally similar 3,4,5-trimethoxyphenyl group and is relevant due to its shared use of a di-substituted phenyl ring as a key structural motif, similar to 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. []

1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone

Compound Description: This compound was synthesized using N′-(3,4-Dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide and acetic anhydride. []

Relevance: Similar to its precursor, this molecule incorporates a 3,4,5-trimethoxyphenyl group, showcasing a structural similarity to the 3,4-dimethoxyphenyl group present in 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. []

l-(5-(3,4-Dimethoxyphenyl)-Pyrazol-3-Yl-Oxypropyl)-3-[N-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]amino]propane Hydrochloride (KC11346)

Compound Description: KC11346 is a compound studied for its pharmacological properties. Its metabolites, KC12795 and KC12816, were also analyzed in dog plasma. []

Relevance: Both KC11346 and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide incorporate the 3,4-dimethoxyphenyl group as a core structural element. []

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

Compound Description: EDMT is a molecule that has been synthesized and characterized using various spectroscopic techniques including UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectrometry. []

Relevance: EDMT and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both contain the 3,4-dimethoxyphenyl group in their structures. []

(2S)-1-[[(7R)-7-(3,4-Dichlorophenyl)-4,7-dihydro-5-methylpyrazolo[1,5]pyrimidin-6-yl]carbonyl]-2-(4-fluorophenyl)pyrrolidine

Compound Description: This compound, referred to as 'IKur compound', is studied for its potential in treating arrhythmia and other IKur-associated diseases. []

Relevance: This compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both possess the 3,4-dichlorophenyl group as a structural component. []

2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides

Compound Description: This series of compounds are potent and selective kappa-opioid agonists. Structure-activity relationships were explored by modifying various substituents. []

Relevance: These compounds share the 3,4-dichlorophenyl structural feature with 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. []

2-Acetyl-5-(3,4-dimethoxyphenyl)-6-ethoxycarbonyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-8-ium Chloride

Compound Description: This compound's crystal structure has been analyzed, revealing details about its conformation and intermolecular interactions. []

Relevance: This compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both incorporate the 3,4-dimethoxyphenyl group. []

(+)-5-(3,4-Dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl]oxazole and its Enantiomer

Compound Description: These enantiomers are synthesized using chiral auxiliary-bearing isocyanides and exhibit strong fluorescence. []

Relevance: These compounds share the 3,4-dimethoxyphenyl group as a structural feature with 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. []

2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide (IQP)

Compound Description: IQP is a newly synthesized molecule that displays muscle relaxant properties by influencing calcium ion channels and cAMP-dependent pathways. []

Relevance: IQP and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both incorporate the 3,4-dimethoxyphenyl group within their structure. []

3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron)

Compound Description: Diuron is an inhibitor of the cytochrome bc1 segment of the mitochondrial respiratory chain. Its mode of action in Saccharomyces cerevisiae has been studied in comparison to other inhibitors. []

Relevance: Diuron and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide share the 3,4-dichlorophenyl moiety. []

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

Compound Description: This benzimidazole derivative was synthesized via a 'one-pot' reductive cyclization. Its structure was confirmed through spectroscopic analysis (IR, 1H-NMR, 13C-NMR, and LC-MS). []

Relevance: This compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide share the 3,4-dimethoxyphenyl structural element. []

2β-Carbomethoxy-3β-(3,4-dichlorophenyl)tropane Analogues

Compound Description: Rhodamine-labeled analogues of this compound were synthesized as potential high-affinity fluorescent probes for the dopamine transporter (DAT). []

Relevance: These analogues and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both contain the 3,4-dichlorophenyl group. []

2,2′,4-(2-Chlorophenyl)-5-(3,4-Dimethoxyphenyl)-4′,5′-Diphenyl-1,1′-Two Imidazole (CZ-HABI)

Compound Description: CZ-HABI is a highly efficient UV initiator whose photopolymerization kinetics were investigated in combination with a photosensitizer and hydrogen donor. []

Relevance: This compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both possess the 3,4-dimethoxyphenyl group. []

5-[3-(2,5-Dimethoxy-4-methylsulfonylamino-benzyl)-ureido]-N-(3,4-dimethoxyphenyl)-2-ethoxybenzamide

Compound Description: This newly discovered compound shows potential as a type-II diabetes drug due to its promising drug-likeness properties. []

Relevance: This compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both feature the 3,4-dimethoxyphenyl group. []

(1′S)-4-(3,4-Dichlorophenyl)-1′-(3,5-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalene-2-spiro-2′-pyrrolizidine-3′-spiro-3′′-indoline-1,2′′-dione

Compound Description: The crystal structure of this compound has been determined, revealing conformational details and intermolecular interactions. []

Relevance: Although not identical, this compound contains a 3,5-dimethoxyphenyl group, showcasing structural similarity to the 3,4-dimethoxyphenyl group in 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. []

Aspartic Acid Conjugates of 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide

Compound Description: These conjugates are kappa opioid receptor agonists designed for potential peripheral selectivity, aiming to limit their access to the central nervous system. []

Relevance: Both the conjugates and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide contain the 3,4-dichlorophenyl group. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide

Compound Description: The crystal structure of this compound has been analyzed, providing insights into its conformation and intermolecular interactions. []

Relevance: This compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both feature the 3,4-dimethoxyphenyl group. []

2-(3,4-Dimethoxyphenyl)benzazoles and Imidazopyridines

Compound Description: This series of 23 compounds were synthesized and evaluated for their anticancer and antimicrobial activity. []

Relevance: These compounds and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide share the 3,4-dimethoxyphenyl structural feature. []

6-(3,4-Dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[C][2,7]naphthyridin-6-ium Chloride (Perloline Chloride)

Compound Description: Perloline chloride was synthesized using a multi-step process involving a photochemical rearrangement and selective reduction. []

Relevance: Both perloline chloride and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide incorporate the 3,4-dimethoxyphenyl group as a central structural element. []

MMV665953 {1-(3-Chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea}

Compound Description: MMV665953, originally investigated for anti-malarial activity, exhibits potent anti-staphylococcal and anti-biofilm properties. []

Relevance: This compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both possess a di-substituted phenyl ring, albeit with different substituents. []

MMV665807 {5-Chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide}

Compound Description: Initially explored as an anti-malarial agent, MMV665807 also demonstrates significant anti-staphylococcal and anti-biofilm activity. []

Relevance: While not containing the same substituents, MMV665807 and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both utilize a substituted benzamide scaffold as part of their structure. []

2-N-Phenylamino-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole Derivatives

Compound Description: These derivatives were synthesized electrochemically and screened for antimicrobial activity against various bacterial and fungal strains. []

Relevance: The presence of the 3,4-dichlorophenyl group links these derivatives to 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. []

Compound Description: This series of compounds were designed as potential VEGFR-2 inhibitors and evaluated for their in vitro anticancer activity. []

Relevance: The shared 3,4-dimethoxyphenyl moiety connects these sulfonamide derivatives to 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. []

1-(2,6-Dimethylphenoxy)-2-(3,4-dimethoxyphenyl-ethylamino)propane Hydrochloride (DDPH)

Compound Description: DDPH is studied for its inhibitory effects on potassium currents in guinea pig ventricular myocytes. []

Relevance: DDPH and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both incorporate the 3,4-dimethoxyphenyl group within their structures. []

A-740003 {N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide}

Compound Description: A-740003 acts as a novel and selective P2X7 receptor antagonist, showing potential as a treatment for neuropathic and inflammatory pain. []

Relevance: A-740003 and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both contain the 3,4-dimethoxyphenyl group as part of their structures. []

4-[(1E)-(3,4-Dimethoxyphenyl)methylene]amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (1) and 4-[(1E)-(2-Hydroxy-5-methoxyphenyl)methylene]amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (2)

Compound Description: These two novel Schiff base ligands were synthesized and characterized using various spectroscopic techniques. []

Relevance: Compound 1 possesses the 3,4-dimethoxyphenyl group, directly linking it to 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide, while compound 2 showcases a structural similarity with its 2-hydroxy-5-methoxyphenyl group. []

4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone (Tetralone)

Compound Description: Tetralone is a key intermediate in the synthesis of the antidepressant drug sertraline. Its crystal structure has been determined. []

Relevance: Both tetralone and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide contain the 3,4-dichlorophenyl structural element. []

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic Acid Monohydrate

Compound Description: The crystal structure of this compound reveals details about its conformation, intermolecular interactions, and the presence of a water molecule in the crystal lattice. []

Relevance: This compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide share the 3,4-dimethoxyphenyl group. []

Methyl 1-n-butyl-2-(3,4-dichlorophenyl)-1H-benzimidazole-5-carboxylate

Compound Description: This newly synthesized benzimidazole compound's structure was elucidated through spectroscopic analysis and X-ray crystallography, revealing a twisted conformation. []

Relevance: Both this compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide share the 3,4-dichlorophenyl structural feature. []

(S)-3-(3,4-Dimethoxyphenyl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propionic Acid Methyl Ester Hydrate

Compound Description: This compound, synthesized from dihydroxyphenylalanine, is used as a precursor in photocyclization reactions. []

Relevance: This compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both incorporate the 3,4-dimethoxyphenyl group. []

2-Amino-4-(3,4-dichlorophenyl)-4H-pyrano[3,2-c]coumarin-3-carbonitrile N,N-dimethylformamide Solvate

Compound Description: This compound was synthesized using a KF-montmorillonite catalyzed reaction and its crystal structure was determined. []

Relevance: This compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both contain the 3,4-dichlorophenyl structural element. []

4-(2-Bromophenyl)-N-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Compound Description: This compound serves as a crucial intermediate in the synthesis of perloline via a benzyne intermediate. []

Relevance: This intermediate and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide share the 3,4-dimethoxyphenyl group. []

(2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methyl-4-methoxyphenyl)prop-2-en-1-one

Compound Description: This chalcone analog was synthesized and its crystal structure was resolved, revealing a planar molecular backbone and the presence of intra- and intermolecular hydrogen bonds. []

Relevance: This compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both incorporate the 3,4-dimethoxyphenyl structural element. []

(4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile Monohydrate

Compound Description: This compound's crystal structure has been elucidated, revealing conformational details of its ring systems and the presence of a water molecule in the crystal lattice. []

Relevance: This compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide share the 3,4-dimethoxyphenyl moiety. []

5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine

Compound Description: The crystal structure of this compound reveals details about its conformation and intermolecular hydrogen bonding patterns. []

Relevance: This compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both contain the 3,4-dimethoxyphenyl group. []

N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines

Compound Description: Enantiomeric N-substituted derivatives of this compound have been synthesized and found to have high affinity for sigma receptors. []

Relevance: These compounds share the 3,4-dichlorophenyl structural feature with 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. []

N-(3,4-Dichlorophenyl)-N′-hydroxy-2-oxo-2-phenylacetamidine

Compound Description: This compound's crystal structure has been determined, revealing its E configuration and intermolecular hydrogen bonding interactions. []

Relevance: This compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both possess the 3,4-dichlorophenyl group. []

Compound Description: These compounds were synthesized and evaluated for their antimicrobial and anti-proliferative activities. []

Relevance: These compounds share the 3,4-dimethoxyphenyl group with 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. []

{3-[(4-Chloroanilino)carbonyl]-2-[(3,4-dichlorophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridin-5-yl}methyl Acetate

Compound Description: This compound's crystal structure has been determined, revealing the presence of intramolecular hydrogen bonds and a layered structure. []

Relevance: This compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide share the 3,4-dichlorophenyl group. []

5-(2-Bromo-4,5-dimethoxyphenyl)-4-(2-hydroxy-3,4-dimethoxyphenyl)pyrimidine

Compound Description: The crystal structure of this pyrimidine derivative has been analyzed. []

Relevance: Though not identical, this compound contains a 2-hydroxy-3,4-dimethoxyphenyl group, exhibiting structural similarity to the 3,4-dimethoxyphenyl group present in 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. []

2-Amino-6-hydroxy-4-(3,4-dimethoxyphenyl)pyrimidine-5-carbonitrile (AHDMPPC)

Compound Description: AHDMPPC is a pyrimidine derivative studied for its interaction with human serum albumin (HSA). []

Relevance: AHDMPPC and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide share the 3,4-dimethoxyphenyl group. []

9-(3,4-Dimethoxyphenyl)-3,3,6,6-tetramethyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione

Compound Description: This compound's crystal structure has been elucidated, revealing conformational details and hydrogen bonding patterns. []

Relevance: This compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide share the 3,4-dimethoxyphenyl moiety. []

(Sa)-2-(3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide (BMS-767778)

Compound Description: BMS-767778 is a potent and selective DPP4 inhibitor that has progressed to clinical trials. []

Relevance: While containing a different substitution pattern, BMS-767778 and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both feature a dichlorophenyl group. []

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

Compound Description: This tetrahydroisoquinoline derivative is synthesized through a diastereoselective process involving the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. []

Relevance: While the chlorine atoms are absent, this compound features a dimethoxyphenyl group, highlighting a structural parallel to 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. []

3-{(E)-[(3,4-Dichlorophenyl)imino]methyl}benzene-1,2-diol

Compound Description: This Schiff base is formed by the condensation of 3,4-dichloroaniline and 2,3-dihydroxybenzaldehyde. Its crystal structure has been determined. []

Relevance: The presence of the 3,4-dichlorophenyl group links this Schiff base to 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. []

2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide

Compound Description: This compound's crystal structure has been determined, revealing details about its conformation and intermolecular interactions. []

Relevance: The presence of the 3,4-dichlorophenyl group is a shared structural feature between this compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide. []

5-Ethyl-1-(3,4-dimethoxyphenyl)-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine

Compound Description: This benzodiazepine derivative's structure and conformation have been studied using NMR and mass spectroscopy. []

Relevance: This compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide both contain the 3,4-dimethoxyphenyl group. []

8-[N-[2-(3,4-Dimethoxyphenyl)ethyl]-β-alanyl]-5,6,7,8-tetrahydrothieno[3,2-b][1,4]thiazepine Fumarate

Compound Description: This compound demonstrates calcium antagonistic activity and its pharmacological effects have been studied in various cardiac tissues. []

Relevance: Both this compound and 5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-2-furamide incorporate the 3,4-dimethoxyphenyl group. []

Properties

Product Name

5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide

IUPAC Name

5-(3,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)furan-2-carboxamide

Molecular Formula

C19H15Cl2NO4

Molecular Weight

392.2 g/mol

InChI

InChI=1S/C19H15Cl2NO4/c1-24-16-6-4-12(10-18(16)25-2)22-19(23)17-8-7-15(26-17)11-3-5-13(20)14(21)9-11/h3-10H,1-2H3,(H,22,23)

InChI Key

BOSWRYWGEYFPLB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.